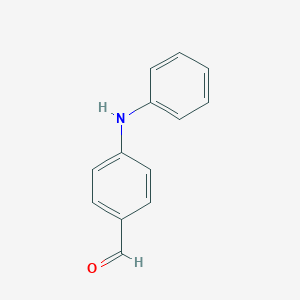
5-Hydrazinyl-2-methylpyridine
概要
説明
5-Hydrazinyl-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H9N3 It features a pyridine ring substituted with a hydrazine group at the 5-position and a methyl group at the 2-position
科学的研究の応用
Chemistry: 5-Hydrazinyl-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its hydrazine group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry: The compound is also used in materials science for the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Safety and Hazards
5-Hydrazinyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methylpyridine typically involves the reaction of 2-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
化学反応の分析
Types of Reactions: 5-Hydrazinyl-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .
作用機序
The mechanism of action of 5-Hydrazinyl-2-methylpyridine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or other biological effects. The specific pathways involved depend on the target molecule and the context of its use .
類似化合物との比較
2-Methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
5-Hydrazinylpyridine: Similar structure but without the methyl group, which can influence its reactivity and applications.
2-Hydrazinyl-5-methylpyridine: Isomeric form with different substitution pattern, affecting its chemical behavior.
Uniqueness: 5-Hydrazinyl-2-methylpyridine is unique due to the presence of both the hydrazine and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
(6-methylpyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGPVBYRBTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622934 | |
| Record name | 5-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197516-48-6 | |
| Record name | 5-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)








